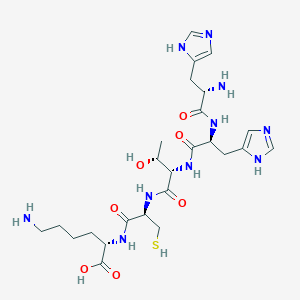
1,1',2,2'-Tetramethyl-1,1'-bi(cyclohexane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’,2,2’-Tetramethyl-1,1’-bi(cyclohexane) is an organic compound with the molecular formula C14H26 It is a derivative of cyclohexane, characterized by the presence of four methyl groups attached to the cyclohexane rings
準備方法
Synthetic Routes and Reaction Conditions: 1,1’,2,2’-Tetramethyl-1,1’-bi(cyclohexane) can be synthesized through several methods. One common approach involves the alkylation of cyclohexane derivatives. For instance, the reaction of cyclohexane with methylating agents under controlled conditions can yield the desired tetramethylated product. The reaction typically requires a catalyst, such as aluminum chloride, and is conducted at elevated temperatures to ensure complete methylation.
Industrial Production Methods: In an industrial setting, the production of 1,1’,2,2’-Tetramethyl-1,1’-bi(cyclohexane) may involve the use of continuous flow reactors to optimize yield and efficiency. The process would include the precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1,1’,2,2’-Tetramethyl-1,1’-bi(cyclohexane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced cyclohexane derivatives.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine), can be performed using halogenating agents under controlled conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Reduced cyclohexane derivatives
Substitution: Halogenated cyclohexane derivatives
科学的研究の応用
1,1’,2,2’-Tetramethyl-1,1’-bi(cyclohexane) has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of methyl substitution on the reactivity and stability of cyclohexane derivatives.
Biology: The compound can be utilized in the synthesis of biologically active molecules, serving as a building block for more complex structures.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which 1,1’,2,2’-Tetramethyl-1,1’-bi(cyclohexane) exerts its effects depends on the specific reactions it undergoes. For instance, in oxidation reactions, the compound’s methyl groups can be selectively oxidized to form ketones or carboxylic acids. The molecular targets and pathways involved in these reactions are influenced by the nature of the oxidizing agent and the reaction conditions.
類似化合物との比較
- 1,1,2,3-Tetramethylcyclohexane
- 1,1,2,2-Tetramethylcyclohexane
- 1,2,4,5-Tetramethylcyclohexane
Comparison: 1,1’,2,2’-Tetramethyl-1,1’-bi(cyclohexane) is unique due to the specific arrangement of its methyl groups, which can influence its chemical reactivity and physical properties. Compared to other tetramethylcyclohexane derivatives, it may exhibit different boiling points, melting points, and solubility characteristics. Additionally, its reactivity in chemical reactions such as oxidation and substitution may vary, making it a valuable compound for targeted applications in research and industry.
特性
CAS番号 |
918964-59-7 |
|---|---|
分子式 |
C16H30 |
分子量 |
222.41 g/mol |
IUPAC名 |
1-(1,2-dimethylcyclohexyl)-1,2-dimethylcyclohexane |
InChI |
InChI=1S/C16H30/c1-13-9-5-7-11-15(13,3)16(4)12-8-6-10-14(16)2/h13-14H,5-12H2,1-4H3 |
InChIキー |
JCZDOIKCHCNFHZ-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCC1(C)C2(CCCCC2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


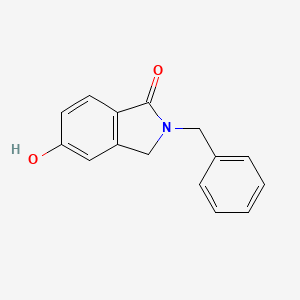
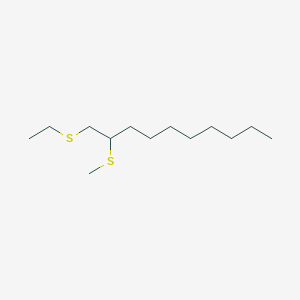
![2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B12610712.png)
![1-Piperazinecarboxamide, 4-[[3-(4-chlorophenoxy)phenyl]methyl]-N-phenyl-](/img/structure/B12610718.png)
![Urea, N-([2,2'-bithiophen]-5-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12610734.png)
![Ethyl 4-({2-[(pyridin-3-yl)oxy]hexyl}oxy)benzoate](/img/structure/B12610746.png)
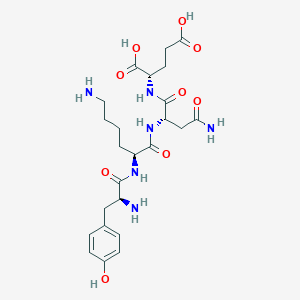

![N-[2-(Cyclopent-2-en-1-yl)phenyl]benzamide](/img/structure/B12610755.png)
![2-{[2-(4-Aminophenoxy)ethyl]sulfanyl}aniline](/img/structure/B12610759.png)
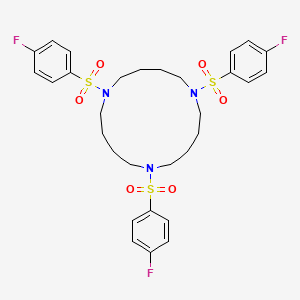
![4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile](/img/structure/B12610777.png)
![4,5-Dichloro-2-{1-[4-(methanesulfonyl)phenyl]ethyl}-1,2-thiazol-3(2H)-one](/img/structure/B12610781.png)
